4-chloro-3,5-dimethyl-1H-pyrazole

Overview

Description

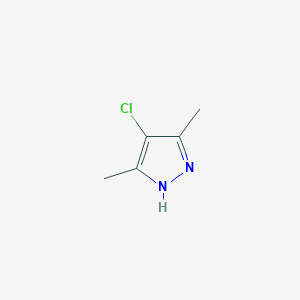

4-chloro-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C5H7ClN2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 3rd and 5th positions. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of 3,5-dimethyl-1H-pyrazole.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of 4-amino-3,5-dimethyl-1H-pyrazole.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

Chemical Synthesis

4-Chloro-3,5-dimethyl-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including substitution, oxidation, and reduction reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine can be replaced by nucleophiles (e.g., amines) | Sodium amide, thiourea |

| Oxidation | Converts to N-oxide derivatives | Potassium permanganate |

| Reduction | Forms 3,5-dimethyl-1H-pyrazole | Pd/C catalyst in hydrogen atmosphere |

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been explored for its anti-inflammatory and antimicrobial properties. Its mechanism of action involves binding to active sites on enzymes, inhibiting their activity and affecting various biological pathways .

Medicinal Chemistry

The compound is being investigated for therapeutic applications due to its biological activities:

- Anti-inflammatory agents: Studies have shown that derivatives of this compound can reduce inflammation in various models.

- Antimicrobial properties: It has demonstrated efficacy against certain bacterial strains.

Agrochemicals

This compound is utilized in the development of pesticides and herbicides due to its low toxicity and high selectivity towards target pests. It plays a crucial role in the formulation of environmentally friendly agricultural chemicals .

Polymer Chemistry

The compound has been employed in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization processes. It acts as a chain transfer agent, allowing control over polymer growth and molecular weight distribution in the synthesis of functionalized polymers .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in inflammatory pathways. The inhibition was characterized by a significant reduction in the activity of the enzyme when treated with the compound.

Case Study 2: Agrochemical Development

Research conducted on the application of this pyrazole derivative in agricultural settings highlighted its effectiveness as a miticide. Field trials showed a marked decrease in pest populations with minimal environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

3,5-dimethyl-1H-pyrazole: Lacks the chlorine atom at the 4th position.

4-chloro-1H-pyrazole: Lacks the methyl groups at the 3rd and 5th positions.

4-chloro-3,5-dinitropyrazole: Contains nitro groups instead of methyl groups

Uniqueness

4-chloro-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Chloro-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a halogenated pyrazole derivative characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 3 and 5 positions. Its molecular formula is C_5H_6ClN_3. The compound serves as a versatile building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, often binding to the active sites of enzymes, which inhibits their catalytic activity. This inhibition can lead to various biological effects depending on the target enzyme or pathway involved .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. The compound demonstrated up to 61–85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies revealed promising results against Bacillus subtilis, E. coli, and Aspergillus niger. For example, one study reported that certain derivatives showed significant inhibition against these pathogens at concentrations around 40 µg/mL , comparable to standard antibiotics .

Antitumor Activity

The potential antitumor activity of this compound has also been investigated. In particular, compounds derived from this pyrazole have been shown to induce apoptosis in cancer cell lines. For example, one derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for anti-inflammatory and antimicrobial activities, with several showing enhanced efficacy compared to the parent compound .

Case Study 2: Enzyme Inhibition

Another significant study focused on the enzyme inhibitory properties of this compound. It was found to inhibit specific kinases involved in cancer progression, with IC50 values indicating strong inhibitory effects on Aurora-A and Aurora-B kinases . These findings suggest its potential role as a therapeutic agent in cancer treatment.

Comparative Summary of Biological Activities

| Activity Type | Mechanism | Efficacy (IC50 or Inhibition %) |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 85% inhibition at 10 µM |

| Antimicrobial | Bacterial growth inhibition | Effective against multiple strains at 40 µg/mL |

| Antitumor | Induction of apoptosis | IC50 = 49.85 µM against A549 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-chloro-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

A common method involves the reaction of 4-chloro-3,5-dimethylphenol with hydrazine derivatives under controlled conditions. For instance, hydrazine hydrochloride intermediates derived from 4-chloro-3,5-dimethylaniline can be cyclized to form the pyrazole core . Key factors affecting yield include:

- Reagent stoichiometry : Excess hydrazine improves cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require extended reflux times (e.g., 18 hours) .

- Temperature : Elevated temperatures (>100°C) reduce byproduct formation but may necessitate pressure control.

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic methods?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, especially for Pd complexes involving pyrazole ligands, as seen in orthorhombic systems with lattice parameters a = 15.908 Å, b = 15.479 Å .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ reliably assign substituent positions, with methyl groups typically appearing as singlets (δ 2.1–2.5 ppm) .

- Thermal analysis : TGA/DSC can assess stability, with decomposition temperatures often exceeding 200°C for halogenated pyrazoles .

Advanced Research Questions

Q. What mechanistic insights explain the formation of unexpected byproducts during pyrazole alkylation or acylation?

Contradictions in product distribution (e.g., unexpected ring-expanded compounds) may arise from:

- Competitive reaction pathways : Alkylation in ionic liquids (e.g., [BMIM][BF₄]) can favor N1-substitution over N2 due to steric and electronic effects .

- Catalytic interference : Residual Pd in coordination complexes (e.g., PdCl₂(pyrazole) derivatives) may promote side reactions like oxidative aromatization .

- Data resolution : Cross-referencing LC/MS (m/z 391 [M+H]⁺ ) with crystallographic data helps validate structures and identify impurities.

Q. How can this compound derivatives be tailored for catalytic or biological applications?

- Catalysis : Pd(II) complexes with pyrazole ligands exhibit activity in cross-coupling reactions. For example, [PdCl₂(C₅H₈N₂)(C₁₂H₁₂N₂O)] shows a distorted square-planar geometry conducive to substrate binding .

- Biological activity : Substituent engineering (e.g., introducing aroyl groups) enhances antiviral or anticancer properties. Microwave-assisted synthesis of 1-aroyl derivatives improves reaction efficiency (e.g., 90% yield under 4.5 F charge) .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

- Methodological rigor : Ensure consistent assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antitumor activity in Letters in Drug Design & Discovery studies requires validation against standardized panels like NCI-60 .

- Structural benchmarking : Compare XRD parameters (e.g., monoclinic vs. orthorhombic systems) to rule out polymorphic interference .

- Data triangulation : Combine proteomics (e.g., binding assays ) with in silico docking to reconcile discrepancies in mechanism-of-action claims.

Properties

IUPAC Name |

4-chloro-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUBTJLRQIMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350099 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15953-73-8 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15953-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.